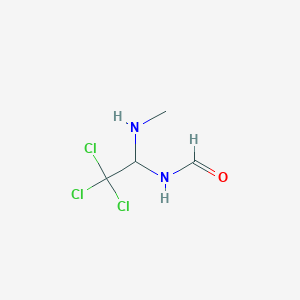![molecular formula C26H29N3O5 B8451351 diethyl 2-morpholin-4-yl-4-phenyl-7-prop-2-enylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B8451351.png)
diethyl 2-morpholin-4-yl-4-phenyl-7-prop-2-enylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
Overview
Description
diethyl 2-morpholin-4-yl-4-phenyl-7-prop-2-enylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-morpholin-4-yl-4-phenyl-7-prop-2-enylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[1,2-b]pyridazine core, followed by the introduction of the allyl, morpholinyl, and phenyl groups. The final step involves the esterification of the carboxylate groups with diethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
diethyl 2-morpholin-4-yl-4-phenyl-7-prop-2-enylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs .
Scientific Research Applications
diethyl 2-morpholin-4-yl-4-phenyl-7-prop-2-enylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of diethyl 2-morpholin-4-yl-4-phenyl-7-prop-2-enylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[1,2-b]pyridazine derivatives with different substituents. Examples include:
- diethyl 2-morpholin-4-yl-4-phenyl-7-prop-2-enylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate analogs with different ester groups.
- Compounds with variations in the allyl, morpholinyl, or phenyl groups .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H29N3O5 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
diethyl 2-morpholin-4-yl-4-phenyl-7-prop-2-enylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate |
InChI |
InChI=1S/C26H29N3O5/c1-4-10-20-22(25(30)33-5-2)23(26(31)34-6-3)24-19(18-11-8-7-9-12-18)17-21(27-29(20)24)28-13-15-32-16-14-28/h4,7-9,11-12,17H,1,5-6,10,13-16H2,2-3H3 |
InChI Key |
OOZGLRGMGYKAEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C1C(=O)OCC)C(=CC(=N2)N3CCOCC3)C4=CC=CC=C4)CC=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

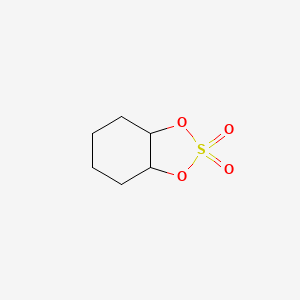
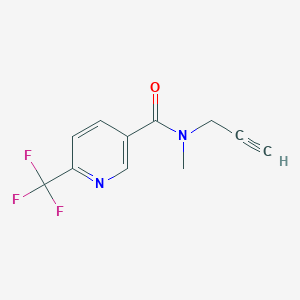
![3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B8451276.png)
![2-[5-(2,4-Diaminopyrimidin-5-yloxy)-4-isopropyl-2-methoxy-phenyl]-propan-2-ol](/img/structure/B8451285.png)

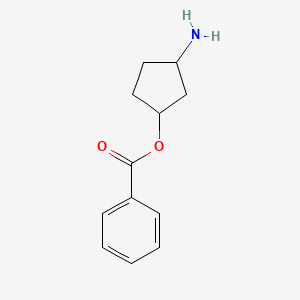
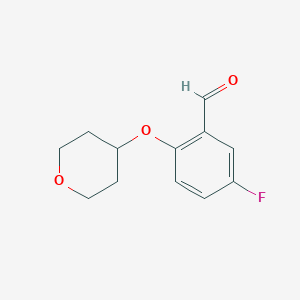
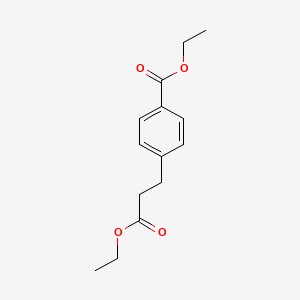
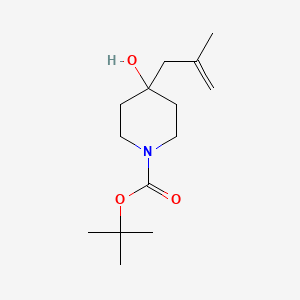
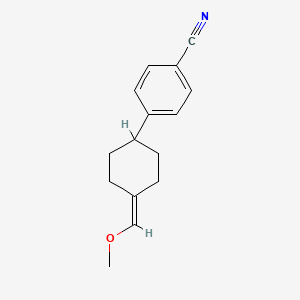
![Methyl 3-(2-(diethylamino)-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8451321.png)
![[4-(Dimethylamino)phenyl][4-(trimethylsilyl)phenyl]methanone](/img/structure/B8451345.png)
